molecular formula C7H4BrFN2 B15046649 2-bromo-5-fluoro-1H-benzo[d]imidazole

2-bromo-5-fluoro-1H-benzo[d]imidazole

Cat. No.: B15046649
M. Wt: 215.02 g/mol
InChI Key: ZZIFVWVLAQVGMW-UHFFFAOYSA-N
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Description

2-bromo-5-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzimidazole core. Benzimidazoles are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-fluoro-1H-benzo[d]imidazole typically involves the bromination and fluorination of a benzimidazole precursor. One common method includes the following steps:

    Bromination: The benzimidazole precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-fluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The benzimidazole core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-bromo-5-fluoro-1H-benzo[d]imidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.

    Material Science: It is used in the development of organic semiconductors and other functional materials.

    Agrochemicals: The compound is explored for its potential use in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-bromo-5-fluoro-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1H-benzo[d]imidazole
  • 5-fluoro-1H-benzo[d]imidazole
  • 2-chloro-5-fluoro-1H-benzo[d]imidazole

Uniqueness

2-bromo-5-fluoro-1H-benzo[d]imidazole is unique due to the presence of both bromine and fluorine atoms, which can impart distinct electronic and steric properties. This dual substitution can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

2-bromo-6-fluoro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIFVWVLAQVGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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